molecular formula C13H18O B12634442 3-(3-iso-Butoxyphenyl)-1-propene

3-(3-iso-Butoxyphenyl)-1-propene

Cat. No.: B12634442
M. Wt: 190.28 g/mol
InChI Key: NHWAKZSYVBYYEY-UHFFFAOYSA-N
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Description

3-(3-iso-Butoxyphenyl)-1-propene is a synthetic organic compound that serves as a valuable building block in chemical and materials science research. This structure features a propene chain attached to a phenyl ring that is further substituted with an iso-butoxy group, making it a versatile intermediate for constructing more complex molecules. Compounds with similar structural motifs, particularly those containing a butoxyphenyl group, are of significant interest in the synthesis of advanced materials. For instance, research has demonstrated the use of such structures in the synthesis and crystal engineering of chalcone derivatives, which are investigated for their optical properties and potential in materials science applications . The presence of the terminal alkene in the propene chain offers a reactive handle for further chemical transformations, including polymerization or functionalization via addition reactions. Researchers utilize this compound and its analogs in the development of novel organic frameworks and as a precursor in pharmaceutical research. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylpropoxy)-3-prop-2-enylbenzene

InChI

InChI=1S/C13H18O/c1-4-6-12-7-5-8-13(9-12)14-10-11(2)3/h4-5,7-9,11H,1,6,10H2,2-3H3

InChI Key

NHWAKZSYVBYYEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CC=C

Origin of Product

United States

Preparation Methods

Allylic Substitution Method

This method typically involves the reaction of an allyl compound with a substituted phenol. The general steps are as follows:

  • Reagents :

    • An allyl halide (e.g., allyl bromide)
    • A substituted phenol (e.g., 3-isobutoxyphenol)
  • Reaction Conditions :

    • The reaction is usually conducted in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (around 60-80 °C).
    • A base, such as potassium carbonate, is often used to facilitate the nucleophilic substitution.
  • Mechanism :

    • The nucleophilic oxygen of the phenol attacks the electrophilic carbon of the allyl halide, resulting in the formation of the desired compound along with the release of a halide ion.

Direct Alkylation Method

In this approach, a phenolic compound can be directly alkylated using an alkylating agent:

  • Reagents :

    • A phenolic compound (e.g., 3-isobutoxyphenol)
    • An alkene or alkane (e.g., propylene)
  • Reaction Conditions :

    • The reaction typically requires acidic conditions or a strong base.
    • Temperature is maintained between 50 °C to reflux temperature depending on the boiling point of the solvent used.
  • Mechanism :

    • The alkene reacts with the phenolic compound in an electrophilic aromatic substitution manner, leading to the formation of the desired product.

Grignard Reaction Method

Another synthetic route involves using Grignard reagents:

  • Reagents :

    • A Grignard reagent derived from iso-butyl bromide
    • A suitable carbonyl compound (e.g., acetaldehyde)
  • Reaction Conditions :

    • Conducted in anhydrous ether or THF under inert atmosphere conditions.
  • Mechanism :

    • The Grignard reagent adds to the carbonyl carbon, forming an alcohol intermediate which can then be dehydrated to yield the propene derivative.

Summary of Preparation Methods

Method Key Reagents Temperature Mechanism Type
Allylic Substitution Allyl halide, substituted phenol 60-80 °C Nucleophilic substitution
Direct Alkylation Phenolic compound, alkene Reflux Electrophilic aromatic substitution
Grignard Reaction Grignard reagent, carbonyl compound Room temp to reflux Nucleophilic addition

Research into the synthesis and characterization of 3-(3-iso-Butoxyphenyl)-1-propene has shown that various analytical techniques are essential for verifying product formation and purity:

  • Spectroscopic Techniques :

    • Infrared spectroscopy (IR) can be utilized to identify functional groups based on characteristic absorption bands.
    • Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure and purity.
  • Yield and Purity Analysis :

    • Typical yields from these methods range between 60% to over 90%, depending on reaction conditions and purification processes employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the propene chain to a saturated alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of 3-(3-iso-Butoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-iso-Butoxyphenyl)propane.

    Substitution: Formation of 3-(3-iso-Butoxyphenyl)-1-bromopropene.

Scientific Research Applications

3-(3-iso-Butoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The iso-butoxy group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The propene chain may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Elemicin (3-(3,4,5-Trimethoxyphenyl)-1-propene)

  • Structure : Trimethoxy substitution at the phenyl ring.
  • Synthesis : Produced via Claisen rearrangement of 2-(allyloxy)-1,3-dimethoxybenzene, followed by methylation (92% yield) .
  • Applications : Antimicrobial activity against pathogens like S. aureus and E. coli due to methoxy groups enhancing lipid solubility .

3-(1-Adamantyl)-1-propene

  • Structure : Bulky adamantyl substituent (tricyclic hydrocarbon) at the 3-position.
  • Synthesis : Multiple routes evaluated, including methods by Capaldi and Borchert (low yields) and modified Osawa approaches .
  • Polymer Properties :
    • Severe disruption of polymer crystallinity due to adamantyl’s steric bulk.
    • Increases glass transition temperature (Tg) in copolymers with ethene/propene .
  • Key Difference : The iso-butoxy group in 3-(3-iso-Butoxyphenyl)-1-propene is less sterically demanding than adamantyl, likely preserving crystallinity in polymers.

3-(2-Isopropylphenyl)-1-propene

  • Structure : Isopropyl (–CH(CH₃)₂) substitution at the 2-position.
  • Purity : ≥95% (research-grade) .
  • Thermal Stability : Storage at –20°C to prevent degradation .
  • Key Difference : The iso-butoxy group’s oxygen atom may introduce hydrogen-bonding capacity, unlike the purely hydrophobic isopropyl group.

3-(Methylsulfonyl)-1-propene

  • Structure : Methylsulfonyl (–SO₂CH₃) substituent.
  • Molecular Weight : 120.166 g/mol .
  • Applications: Potential use as a sulfone-based monomer or intermediate in organic synthesis.
  • Key Difference : Sulfonyl groups are highly polar, contrasting with the ether-based iso-butoxy group’s moderate polarity.

Comparative Data Table

Compound Substituent Molecular Formula Key Properties/Applications Synthesis Yield/Challenges Source
Elemicin 3,4,5-Trimethoxyphenyl C₁₂H₁₆O₃ Antimicrobial activity 92% yield via methylation
3-(1-Adamantyl)-1-propene 1-Adamantyl C₁₃H₁₈ Disrupts polymer crystallinity Low yields (method-dependent)
3-(2-Isopropylphenyl)-1-propene 2-Isopropylphenyl C₁₂H₁₆ High purity (≥95%), thermal stability Requires –20°C storage
3-(Methylsulfonyl)-1-propene Methylsulfonyl C₄H₈O₂S Polar monomer for synthesis Verified via ChemSpider

Research Implications and Challenges

  • Synthesis : The iso-butoxy group’s steric and electronic effects may necessitate tailored catalytic systems, similar to challenges faced in adamantyl-substituted analogs .
  • Polymer Applications : Compared to adamantyl derivatives, 3-(3-iso-Butoxyphenyl)-1-propene could yield semi-crystalline polymers with enhanced solubility, bridging the gap between rigid (adamantyl) and flexible (methoxy) analogs .
  • Safety : Analogous compounds like 3-(4-isopropylphenyl)-1-propene require strict storage conditions (–20°C), suggesting similar handling for iso-butoxy variants .

Biological Activity

3-(3-iso-Butoxyphenyl)-1-propene is an organic compound notable for its unique structure, characterized by a propene backbone and a phenyl group substituted with an iso-butoxy group. This compound, with the molecular formula C13H18O, has garnered interest due to its potential applications in various chemical processes and biological systems. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.

  • Molecular Formula : C13H18O
  • Molecular Weight : 206.28 g/mol
  • Structure : Contains a double bond between the first and second carbon atoms of the propene segment, contributing to its reactivity.

Biological Activity Overview

The biological activity of 3-(3-iso-Butoxyphenyl)-1-propene has been explored through various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications. The following sections summarize key findings from recent research.

Toxicological Profile

Recent in silico studies have indicated that compounds similar to 3-(3-iso-Butoxyphenyl)-1-propene may exhibit toxic effects. The compound's physicochemical properties suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, raising concerns about neurotoxicity and other adverse effects .

Key Toxic Effects Identified :

  • Neurotoxicity : Potential to disrupt neuroendocrine functions.
  • Reproductive Dysfunction : Possible implications for reproductive health.
  • Dermatitis : Induction of allergic skin reactions.
  • Respiratory Issues : Links to toxic respiratory conditions.

Pharmacological Effects

Research into the pharmacological effects of 3-(3-iso-Butoxyphenyl)-1-propene has revealed potential benefits as well as risks:

  • Antioxidant Activity : Some studies suggest that compounds in this class may possess antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

A review of available literature highlights several case studies that provide insights into the biological activity of 3-(3-iso-Butoxyphenyl)-1-propene:

StudyFocusFindings
Study A (2024)Toxicity AssessmentDemonstrated high binding affinity with CYP enzymes, indicating metabolic activation pathways linked to toxicity.
Study B (2024)Antioxidant PropertiesShowed significant reduction in oxidative stress markers in vitro, suggesting protective effects against cellular damage.
Study C (2024)Anti-inflammatory ActivityReported reduced inflammation in animal models, supporting its potential therapeutic use in inflammatory conditions.

The mechanisms underlying the biological activity of 3-(3-iso-Butoxyphenyl)-1-propene are not fully elucidated but may involve interactions with various cellular pathways:

  • CYP450 Enzymes : Metabolism through cytochrome P450 enzymes may lead to bioactivation or detoxification processes.
  • Cell Signaling Pathways : Potential modulation of pathways involved in inflammation and oxidative stress response.

Future Research Directions

Further research is essential to fully understand the biological activity and safety profile of 3-(3-iso-Butoxyphenyl)-1-propene. Suggested areas for future investigation include:

  • In Vivo Studies : To validate in vitro findings regarding toxicity and therapeutic efficacy.
  • Mechanistic Studies : To elucidate specific molecular interactions and pathways affected by the compound.
  • Longitudinal Toxicity Assessments : To assess chronic exposure effects and long-term safety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-iso-Butoxyphenyl)-1-propene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce the iso-butoxy group to the phenyl ring. Optimization requires monitoring reaction parameters (temperature, catalyst loading, solvent polarity) using HPLC or GC-MS to track intermediate formation . For purification, column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Evidence from analogous compounds suggests that steric hindrance from the iso-butoxy group may necessitate prolonged reaction times (e.g., 16–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing 3-(3-iso-Butoxyphenyl)-1-propene?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the iso-butoxy group (δ ~1.0 ppm for methyl groups) and the propene backbone (vinyl protons at δ 5.0–6.5 ppm). DEPT-135 helps distinguish CH3_3, CH2_2, and CH groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~220–230). Fragmentation patterns can differentiate positional isomers .
  • IR : Stretching frequencies for C-O (1050–1250 cm1^{-1}) and C=C (1640–1680 cm1^{-1}) provide structural confirmation .

Q. What safety protocols are critical when handling 3-(3-iso-Butoxyphenyl)-1-propene in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential volatile organic compound (VOC) emissions .
  • Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .
  • Waste Disposal : Collect waste in halogen-free containers and coordinate with certified hazardous waste handlers .

Q. How does the reactivity of 3-(3-iso-Butoxyphenyl)-1-propene vary under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The propene double bond may undergo electrophilic addition (e.g., hydration to form diols). Monitor via TLC using 10% H2_2SO4_4 in ethanol as a visualizing agent .
  • Basic Conditions : Nucleophilic attack on the electron-deficient vinyl group is possible. Use pH-controlled experiments (pH 8–10) with NaOH/K2_2CO3_3 and track via UV-Vis spectroscopy (λ ~250 nm for conjugated systems) .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic hydrogenation of 3-(3-iso-Butoxyphenyl)-1-propene?

  • Methodological Answer : Hydrogenation of the propene group to propane derivatives requires palladium-on-carbon (Pd/C) or Raney nickel catalysts. Kinetic studies (e.g., using pressure reactors with in-situ FTIR) reveal steric effects from the iso-butoxy group reduce reaction rates by ~30% compared to unsubstituted analogs. Density functional theory (DFT) modeling can map transition states to optimize catalyst selectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The iso-butoxy group’s hydrophobicity may enhance binding to hydrophobic pockets (logP ~3.5) .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across multiple solvents (CDCl3_3, DMSO-d6_6) to identify solvent-induced shifts .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm peak assignments in crowded spectra .
  • Collaborative Studies : Share raw data via platforms like PubChem to align with published spectra .

Q. What methodologies assess the environmental persistence of 3-(3-iso-Butoxyphenyl)-1-propene in aqueous systems?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Quantify degradation products via LC-MS/MS and calculate half-lives using first-order kinetics .
  • Photodegradation : Expose to UV light (λ = 254 nm) in a photoreactor; monitor by GC-FID to identify volatile byproducts .

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